3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione
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Overview
Description
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione is a sulfur-containing heterocyclic compound with the molecular formula C4H6N2S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diaminobenzene with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with similar chemical properties but different reactivity and applications.
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in coordination chemistry and as a ligand.
Properties
CAS No. |
2245-12-7 |
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Molecular Formula |
C4H6N2S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3,4-dimethyl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C4H6N2S3/c1-5-3(7)9-4(8)6(5)2/h1-2H3 |
InChI Key |
JRAGPVKMVUMNAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)SC(=S)N1C |
Origin of Product |
United States |
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